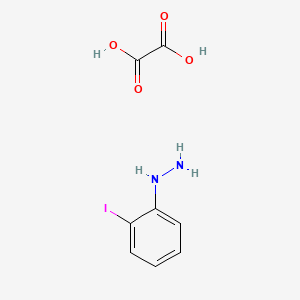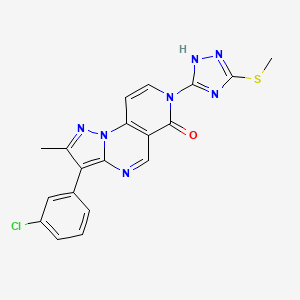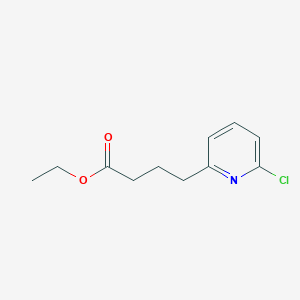![molecular formula C13H8BrN3O2 B12631236 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine CAS No. 947533-49-5](/img/structure/B12631236.png)
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 4th position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization step during synthesis.
Hydrogen Gas and Catalysts: Employed in the reduction of the nitro group.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Imidazo[1,2-A]pyridines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitro-phenyl)-imidazo[1,2-A]pyridine: Lacks the bromine atom at the 8th position.
8-Bromo-2-phenyl-imidazo[1,2-A]pyridine: Lacks the nitro group on the phenyl ring.
2-(4-Amino-phenyl)-imidazo[1,2-A]pyridine: Contains an amino group instead of a nitro group.
Uniqueness
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is unique due to the presence of both the bromine atom and the nitro group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
947533-49-5 |
|---|---|
Fórmula molecular |
C13H8BrN3O2 |
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
8-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(6-4-9)17(18)19/h1-8H |
Clave InChI |
OKRHUJHBEHYWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)

![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)

![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)





